3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl-
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Overview
Description
3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- is a chemical compound that belongs to the isoxazolecarboxamide family This compound is characterized by the presence of an isoxazole ring, a carboxamide group, and phenyl and dimethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds and hydroxylamine derivatives.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the isoxazole intermediate with an amine, such as 2,6-dimethylaniline, under suitable conditions.
Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often involving the use of phenyl halides and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and dimethylphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides, acids, and bases are employed under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxyl, amine, and substituted phenyl derivatives.
Scientific Research Applications
3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-
- 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-ethyl-
- 3-Isoxazolecarboxamide,5-[(acetyloxy)methyl]-N-(2,6-dimethylphenyl)-
Uniqueness
3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in scientific research.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-6-8-13(2)17(12)19-18(21)15-11-16(22-20-15)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWPFDJGRQAMNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163023 |
Source
|
Record name | 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145440-89-7 |
Source
|
Record name | 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145440897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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